3-Cyano-7-hydroxy-4-methylcoumarin
Overview
Description
3-Cyano-7-hydroxy-4-methylcoumarin (CHMC) is a compound with the molecular formula C11H7NO3 . It has been isolated from Curcuma longa isopropanol extract . This compound may be used as a reagent for the stereo-specific preparation of RP and SP-O-alkyl methylphosphonyl-CHMC esters .
Synthesis Analysis
The synthesis of 7-hydroxy-4-methylcoumarin, a similar compound, has been studied via the Pechmann reaction from resorcinol and ethyl acetoacetate on H-Beta zeolite . The reaction was proposed to be a three-step mechanism: the transesterification, the intramolecular hydroxyalkylation, and the dehydration . Another synthetic route involves the Knoevenagel condensation of o-hydroxyacetophenone with ethyl cyanoacetate catalyzed by calcined Mg-Al hydrotalcite .Molecular Structure Analysis
The molecular weight of this compound is 201.18 g/mol . The SMILES string representation of the molecule isCC1=C(C#N)C(=O)Oc2cc(O)ccc12
. The InChI representation is 1S/C11H7NO3/c1-6-8-3-2-7(13)4-10(8)15-11(14)9(6)5-12/h2-4,13H,1H3
. Chemical Reactions Analysis
The reaction to provide the 7-hydroxy-4-methylcoumarin was proposed to be a three-step mechanism: the transesterification, the intramolecular hydroxyalkylation, and the dehydration . The calculated activation energy was compared with the experimental measurement .Physical and Chemical Properties Analysis
The melting point of this compound is 300-304 °C . The compound is predicted to have a density of 1.43±0.1 g/cm3 . The pKa is predicted to be 7.14±0.20 .Scientific Research Applications
Synthesis and Medicinal Chemistry
3-Cyano-7-hydroxy-4-methylcoumarin is a compound of interest due to its use in the synthesis of various pharmacologically relevant molecules. Its synthesis through phase transfer catalysis has been documented, highlighting its importance in creating compounds such as methine dyes, 3-carboxycoumarins (used in the synthesis of cephalosporins and modified penicillins), and oxygen-bridged tetrahydropyridones. The derivatives of 3-cyanocoumarins have been noted for their specific inhibitory effects on α-chymotrypsin and human leukocyte elastase, indicating their potential in medicinal chemistry applications (S. Seema, Surender Kumar, J. K. Makrandi, 2005).
Anticancer Potential
Research has explored the structure-activity relationship of 4-methylcoumarin derivatives, including those similar to this compound, showing significant anticancer activity against various human cancer cell lines. This suggests the potential of these compounds in developing novel chemotherapeutic agents with improved efficacy and safety profiles (R. Miri et al., 2016).
Antioxidant and Radical-Scavenging Properties
4-Methylcoumarins, including derivatives similar to this compound, have shown excellent antioxidant and radical-scavenging properties in various experimental models. These properties are crucial for therapeutic applications in conditions characterized by free radical overproduction (Giuseppa Morabito et al., 2010).
Photophysical and Photochemical Applications
The study of zinc(II) and chloroindium(III) phthalocyanines bearing ethyl 7-oxy-6-chloro-4-methylcoumarin-3-propanoate groups has revealed insights into the photophysicochemical properties of these compounds. This research opens up possibilities for the use of this compound derivatives in photodynamic therapy and other applications requiring controlled light-induced activity (Halid Kuruca et al., 2018).
Safety and Hazards
Future Directions
Given the biological and pharmaceutical properties of coumarins, the synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . Therefore, future research may focus on developing new methods and techniques for synthesizing coumarin derivatives, including 3-Cyano-7-hydroxy-4-methylcoumarin, and investigating their potential applications in medicine and pharmacy .
Mechanism of Action
Mode of Action
It is known that the compound may be used as a reagent for the stereo-specific preparation of rp- and sp-o-alkyl methylphosphonyl-chmc esters . This suggests that the compound may interact with its targets through the formation of these esters, leading to changes in the targets’ structure or function.
Biochemical Pathways
These include pathways related to anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
Pharmacokinetics
It’s known that coumarins undergo a conjugation reaction catalyzed by specific enzymes known as udp-glucuronosyltransferases in the liver . This process forms a more water-soluble compound, which is readily excreted from the body in urine .
Result of Action
It’s known that coumarins have a wide range of biological and therapeutic properties, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of 3-Cyano-7-hydroxy-4-methylcoumarin can be influenced by various environmental factors. For instance, handling and storage conditions can impact the compound’s stability . It’s recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, and prevent dust formation . The compound should be stored in a dry, cool, and well-ventilated place .
Biochemical Analysis
Biochemical Properties
3-Cyano-7-hydroxy-4-methylcoumarin plays a crucial role in biochemical reactions, particularly as a reagent for the stereo-specific preparation of RP- and SP-O-alkyl methylphosphonyl esters . It interacts with various enzymes and proteins, including those involved in the synthesis of phosphonyl esters. The nature of these interactions often involves the formation of covalent bonds, which can significantly alter the activity of the target biomolecules. For instance, the compound has been shown to interact with enzymes that catalyze the formation of ester bonds, thereby influencing the overall reaction kinetics and product specificity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell viability, particularly in cancer cells, where it induces apoptosis and inhibits cell proliferation . It also affects cell signaling pathways, including those involved in oxidative stress responses and inflammation. By modulating gene expression, this compound can alter cellular metabolism, leading to changes in the production of reactive oxygen species and other metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or extreme pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. At high doses, adverse effects such as liver toxicity and oxidative stress have been reported .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination . The compound interacts with enzymes such as cytochrome P450, which play a role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic profile of the organism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific tissues can significantly impact its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biological effects .
Properties
IUPAC Name |
7-hydroxy-4-methyl-2-oxochromene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c1-6-8-3-2-7(13)4-10(8)15-11(14)9(6)5-12/h2-4,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGBPOSQDAZSIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419830 | |
Record name | 3-Cyano-7-hydroxy-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00419830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2829-46-1 | |
Record name | 3-Cyano-7-hydroxy-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00419830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyano-7-hydroxy-4-methylcoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the polarity of the solvent affect the fluorescence of 3-Cyano-7-hydroxy-4-methylcoumarin?
A: The study ["Effects of solvent polarity on the absorption and fluorescence spectra of this compound"][1] investigated how different solvents influence the fluorescence of 3C7H4M. The research found that solvents with higher dielectric constants (ε) and refractive indices (n), which indicate higher polarity, lead to shifts in both the absorption and emission spectra of the compound. This phenomenon, known as solvatochromism, suggests that the excited state of 3C7H4M possesses a larger dipole moment than its ground state. This difference in dipole moments is indicative of an intramolecular charge transfer (ICT) process occurring upon excitation, where electron density is redistributed within the molecule. []
Q2: What do the experimental dipole moment measurements reveal about the electronic structure of this compound?
A: The study utilized solvatochromic shifts to estimate both the ground and excited state dipole moments of 3C7H4M. While the excited state dipole moment was found to be larger than that of the ground state, the difference between them was relatively small. [] This suggests that while there is a redistribution of electron density upon excitation, leading to an ICT state, the overall change in charge separation within the molecule is not drastic. This information provides valuable insights into the electronic structure of 3C7H4M and its behavior in different environments.
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